![molecular formula C18H14F2N2O2 B2684994 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034439-70-6](/img/structure/B2684994.png)
2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is known to selectively inhibit the activity of a protein called polo-like kinase 1 (PLK1), which plays a critical role in cell division and proliferation. In
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on related compounds shows significant interest in the synthesis and reactivity of furan and pyridine derivatives. For instance, studies on furan-2-ylidene acetates have explored Michael type reactions leading to pyrrol-2-ylidene-acetates, highlighting the versatile reactivity of furan derivatives in synthesizing complex organic compounds (Sacmacl, Bolukbasl, & Şahin, 2012). This area of research is critical for developing new materials and pharmaceuticals.
Corrosion Inhibition
Acetamide derivatives have been evaluated for their corrosion inhibition properties. A study on long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives revealed their potential as corrosion inhibitors, showcasing the application of such compounds in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).
Fluorinating Agents
N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been identified as site-selective electrophilic fluorinating agents. Such compounds are valuable in organic synthesis for introducing fluorine atoms into target molecules, enabling the development of fluorinated compounds with potential applications in medicinal chemistry and materials science (Banks, Besheesh, & Tsiliopoulos, 1996).
DNA Binding and Antitrypanosomal Activity
Compounds with structural similarities to 2,5-bis(4-guanylphenyl)furan, known as "furamidine," have been studied for their DNA-binding affinity and antitrypanosomal activity. Such research underscores the potential therapeutic applications of furan derivatives in treating parasitic infections (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Ligand Properties and Coordination Chemistry
Research into the ligand properties of NCMPO-decorated pyridine N-oxide platforms highlights the significance of such compounds in coordination chemistry, particularly in their ability to bind with f-elements. This area of study is crucial for advancements in materials science and nuclear waste management (Ouizem, Rosario-Amorin, Dickie, Paine, de Bettencourt-Dias, Hay, Podair, & Delmau, 2014).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-3-13(15(20)10-14)9-18(23)22-11-12-5-6-21-16(8-12)17-2-1-7-24-17/h1-8,10H,9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTQWCACOYQRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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